A Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene
A Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and predicted spectral data for the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of 2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene. Given the absence of readily available experimental spectra in the reviewed literature, this document serves as a predictive guide based on established principles of NMR spectroscopy and data from analogous compounds. The insights provided herein are intended to aid in the identification, structural confirmation, and purity assessment of this and structurally related compounds, which are of interest in medicinal chemistry and materials science.
Introduction to the Molecular Structure and its NMR-Active Nuclei
2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene is a poly-substituted aromatic compound featuring several NMR-active nuclei: ¹H, ¹³C, and ¹⁹F. The strategic placement of fluorine atoms and a trifluoromethoxy group on the nitrobenzene scaffold introduces unique electronic features that are discernible by NMR spectroscopy. The analysis of its NMR spectra offers a powerful tool for unambiguous structural elucidation.
The key structural features influencing the NMR spectra are:
-
Aromatic Ring: A benzene ring with two remaining protons.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that significantly deshields ortho and para positions.
-
Fluorine Atoms (-F): Electronegative substituents that influence the chemical shifts of nearby nuclei and exhibit spin-spin coupling.
-
Trifluoromethoxy Group (-OCF₃): A lipophilic, electron-withdrawing group that further modulates the electronic environment of the aromatic ring.
The presence of both protons and fluorine atoms allows for the observation of heteronuclear coupling constants (J-coupling), which are invaluable for confirming the spatial relationships between these nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring, H-5 and H-6.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 8.3 - 8.5 | Doublet of doublets of doublets (ddd) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F4) ≈ 6-8 Hz, ⁵J(H6-F2) ≈ 2-3 Hz |
| H-5 | 7.4 - 7.6 | Doublet of doublets of doublets (ddd) | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F4) ≈ 9-11 Hz, ⁴J(H5-F2) ≈ 1-2 Hz |
Justification for Predictions:
-
Chemical Shifts: The nitro group is a powerful deshielding group, particularly at the ortho and para positions. In 2,4-difluoronitrobenzene, the proton at the 6-position (ortho to the nitro group) appears at approximately 8.19 ppm[1]. The introduction of the electron-withdrawing trifluoromethoxy group at the 3-position is expected to further deshield H-6, pushing its chemical shift further downfield. H-5, being meta to the nitro group, will be at a relatively higher field (more shielded) compared to H-6.
-
Multiplicities and Coupling Constants: The multiplicities arise from spin-spin coupling with neighboring protons and fluorine atoms.
-
H-6 will be coupled to H-5 with a typical ortho coupling constant (³J) of 8-9 Hz. It will also exhibit coupling to the fluorine at position 4 (⁴J, a meta coupling) and a smaller, long-range coupling to the fluorine at position 2 (⁵J, a para coupling).
-
H-5 will be coupled to H-6 (³J ≈ 8-9 Hz) and to the fluorine at position 4 (³J, an ortho coupling), which is typically in the range of 9-11 Hz. A smaller long-range coupling to the fluorine at position 2 (⁴J) is also expected.
-
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is anticipated to show three distinct signals, one for each of the fluorine environments: the trifluoromethoxy group, the fluorine at position 2, and the fluorine at position 4. ¹⁹F NMR offers a wide chemical shift range, which generally leads to well-resolved signals[2][3].
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OCF₃ | -58 to -60 | Singlet | N/A |
| F-2 | -130 to -135 | Doublet of doublets (dd) | ³J(F2-F4) ≈ 20-25 Hz, ⁴J(F2-H5) ≈ 1-2 Hz, ⁵J(F2-H6) ≈ 2-3 Hz |
| F-4 | -145 to -150 | Doublet of doublets of doublets (ddd) | ³J(F4-F2) ≈ 20-25 Hz, ³J(F4-H5) ≈ 9-11 Hz, ⁴J(F4-H6) ≈ 6-8 Hz |
Justification for Predictions:
-
Chemical Shifts:
-
The -OCF₃ group in trifluoromethoxybenzene typically resonates around -58 ppm. The electronic environment in the target molecule is similar, so a comparable chemical shift is expected. This signal is often a singlet as coupling to the aromatic protons and other fluorine atoms is generally not resolved.
-
The chemical shifts for F-2 and F-4 are influenced by the strongly electron-withdrawing nitro group. In 2,4-difluoronitrobenzene, these signals are found at approximately -108 ppm and -128 ppm, respectively. The introduction of the -OCF₃ group at the 3-position will further influence these shifts. F-2 is ortho to the -OCF₃ group, which will likely cause a downfield shift, while F-4 is meta and will be less affected.
-
-
Multiplicities and Coupling Constants:
-
The -OCF₃ signal is expected to be a singlet, as three-bond coupling to the aromatic ring is often not observed, and longer-range couplings are negligible.
-
F-2 will be coupled to F-4 with a typical ortho F-F coupling constant of around 20-25 Hz. It will also show smaller couplings to H-5 and H-6.
-
F-4 will be coupled to F-2 (³J ≈ 20-25 Hz), H-5 (³J ≈ 9-11 Hz), and H-6 (⁴J ≈ 6-8 Hz), resulting in a more complex multiplet.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹⁹F NMR spectra, the following protocol is recommended.
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice[4]. For compounds with different solubility profiles, acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹⁹F NMR, which is a highly sensitive nucleus, a similar or slightly lower concentration can be used[2].
-
Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is the standard internal reference (0 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (0 ppm) is often used, or an internal standard such as trifluorotoluene (-63.72 ppm) can be added if it does not interfere with the analyte signals[5].
4.2. Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a modern spectrometer (e.g., 400 MHz).
| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |
| Pulse Program | Standard single pulse (e.g., 'zg30') | Standard single pulse with ¹H decoupling (e.g., 'zgig30') | A simple pulse-acquire sequence is usually sufficient. Proton decoupling in ¹⁹F NMR simplifies the spectra by removing ¹H-¹⁹F couplings. |
| Spectral Width | ~12-15 ppm | ~200-250 ppm | The ¹⁹F chemical shift range is much larger than for ¹H[3]. |
| Acquisition Time | 2-4 seconds | 1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay | 1-5 seconds | 1-5 seconds | Allows for sufficient relaxation of the nuclei between scans for quantitative analysis. |
| Number of Scans | 8-16 | 16-64 | Depends on the sample concentration. ¹⁹F is highly sensitive, but more scans may be needed to see small couplings. |
Visualization of Molecular Structure and Experimental Workflow
5.1. Molecular Structure and Predicted Couplings
Caption: Predicted spin-spin coupling network in 2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene.
5.2. NMR Data Acquisition and Analysis Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The ¹H and ¹⁹F NMR spectra of 2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene are predicted to be highly informative, with distinct signals and coupling patterns that can be used for unambiguous structure verification. The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the presence of two fluorine substituents, results in a well-dispersed spectrum. This guide provides a robust framework for interpreting these spectra, grounded in the fundamental principles of NMR and comparative data from related structures. The detailed experimental protocol and workflows are designed to assist researchers in obtaining high-quality, reproducible data.
References
-
PubChem. (Trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 72(1-2), 39–49.
-
University of Chicago. Protocols - NMR Facility – Chemistry Department. Retrieved from [Link]
- Schaefer, T., & Chum, K. (1976). Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes. Canadian Journal of Chemistry, 54(17), 2231-2234.
-
SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
- Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(6), 3220–3225.
-
Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]
- Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(6), 3220–3225.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega, 7(15), 12753–12760.
- Supporting Information for a chemical publication. (n.d.).
- Trujillo, C. (2021). A Guide to Obtaining Common NMR Spectra. Wilkes University.
- Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 72(1-2), 39–49.
- Reports in Organic Chemistry. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10.
- Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 72(1-2), 39–49.
- Parella, T. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Integrated Magnetic Resonance Services for Enhanced Chemical Biology (IMSERC).
- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020).
- Supporting information for a chemical publication. (n.d.). Royal Society of Chemistry.
- 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. (2023). Journal of Magnetic Resonance, 350, 107421.
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. (2019). Journal of Fluorine Chemistry, 224, 35-44.
- Facey, G. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2007). Journal of the American Chemical Society, 129(47), 14544–14545.
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.com.
- 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
-
PubChem. 2,4-Difluoronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, A. (1967). N.M.R. spectra of 1,3-difluoro-4,6-dinitrobenzene and solvent effects on coupling constants. Molecular Physics, 12(6), 593-596.
